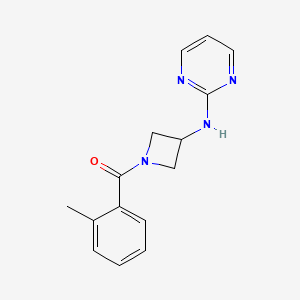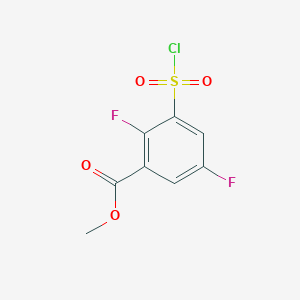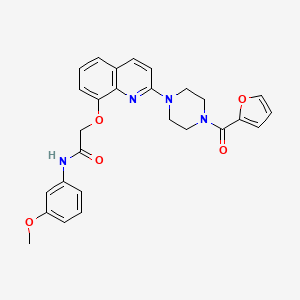
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the quinoline ring, piperazine moiety, and methoxyphenyl group are present in the compounds discussed in the papers and are known to contribute to biological activity, particularly against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions that are efficient and atom-economical. For instance, the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, a compound with a similar methoxyphenyl and quinoline structure, was achieved through a telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid. This process included an initial interaction of starting materials in MeCN followed by intramolecular cyclization in refluxing acetic acid . Such methods could potentially be adapted for the synthesis of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of related compounds features distinct conformational and dihedral angle characteristics. For example, in tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the quinoline ring system forms specific dihedral angles with the pyrimidine ring, indicating a level of structural rigidity and spatial orientation that could be relevant for the binding to biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the functional groups present in 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide would likely undergo similar interactions. The presence of a furan-2-carbonyl group could potentially be involved in nucleophilic substitution reactions, while the acetamide moiety might participate in condensation reactions. The quinoline and piperazine rings could be involved in electrophilic aromatic substitution and alkylation reactions, respectively .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide are not directly reported, the properties of structurally similar compounds can provide insights. For example, the presence of hydrogen bond donors and acceptors in the molecule, such as the C-H of the methoxy group and the oxygen atoms, could influence solubility and crystallinity. The molecular weight, polarity, and presence of aromatic systems are likely to affect the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Coordination
Research on similar amide derivatives has highlighted their unique molecular structures and the potential for coordination with various ions. For instance, studies on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, a structurally related compound, have demonstrated the formation of a tweezer-like geometry in its protonated perchlorate salt, leading to a channel-like structure through weak interactions. This suggests potential applications in molecular recognition and self-assembly processes in materials science (Kalita & Baruah, 2010).
Synthetic Pathways and Pharmacological Potential
Another related compound, 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has been synthesized and its antidepressant and antianxiety activities have been explored. This demonstrates the potential pharmacological applications of structurally similar compounds, hinting at possible therapeutic uses for the compound (Kumar et al., 2017).
Antimicrobial Activities
Research involving terazosin hydrochloride derivatives, including compounds with furan-2-carbonyl piperazine structures, has shown significant antibacterial activity against various bacteria. This suggests the potential antimicrobial applications of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide, which could be explored further for developing new antibacterial agents (Kumar, Kumar, & Mazumdar, 2021).
Eigenschaften
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-34-21-7-3-6-20(17-21)28-25(32)18-36-22-8-2-5-19-10-11-24(29-26(19)22)30-12-14-31(15-13-30)27(33)23-9-4-16-35-23/h2-11,16-17H,12-15,18H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTCIYFHQBNDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)
![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)
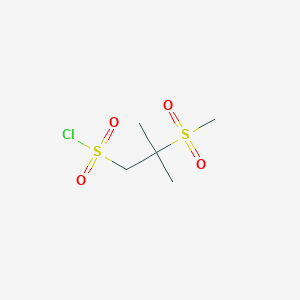
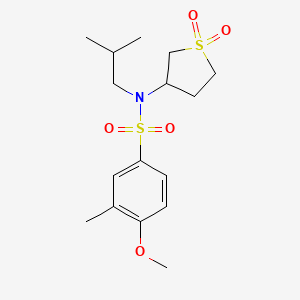
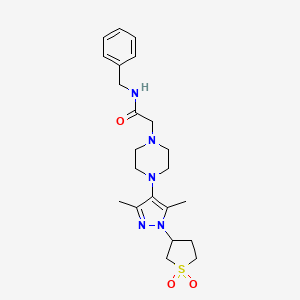

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)
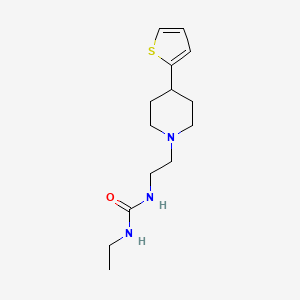
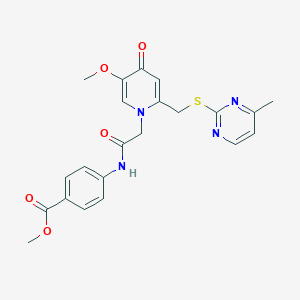
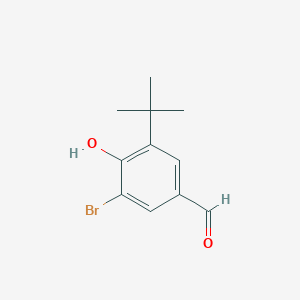
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
